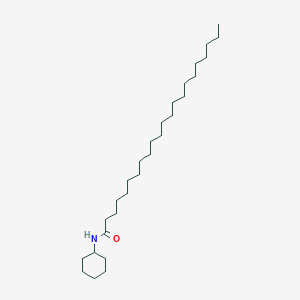
4-(Methylthio)phenyl isothiocyanate
Vue d'ensemble
Description
4-(Methylthio)phenyl isothiocyanate is a useful research compound. Its molecular formula is C8H7NS2 and its molecular weight is 181.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Phototropism Regulation in Plants
4-Methylthio-3-butenyl isothiocyanate (MTB-ITC) has been identified as a precursor to raphanusanins, substances regulating phototropism in radish hypocotyls. This discovery from Japanese radish roots suggests potential applications in studying plant growth and development mechanisms (Kosemura, Yamamura & Hasegawa, 1993).
Antioxidant and Anticancer Properties
A study explored the antioxidant properties of MTBITC extracted from Raphanus sativus. It demonstrated potential for inhibiting tumor cell growth and protecting against zearalenone, an oestrogenic mycotoxin, indicating a role in cancer research (Salah-Abbès, Abbès, ABDEL-WAHHAB & Oueslati, 2010).
Tautomerism and Cycloaddition in Chemistry
The compound's role in the synthesis of stable, crystalline adducts and its involvement in tautomerism and 1,4-dipolar cycloaddition reactions were studied, highlighting its importance in chemical synthesis and structural chemistry (Nakayama et al., 1998).
Molecular Targets in Cancer Prevention
Further research into 4-(methylthio)butyl isothiocyanate, a related compound, reveals its role in inhibiting cancer cell proliferation through various molecular pathways, suggesting applications in the development of cancer prevention strategies (Singh et al., 2019).
Extraction and Determination Techniques
A study on the extraction and determination of 4-methylthio-3-butenyl isothiocyanate in Chinese radish roots developed a new method for analyzing this compound, which could be valuable in food science and agricultural research (Li Jie et al., 2015).
Neuroprotective Properties
Research into 4-iodophenyl isothiocyanate, another similar compound, demonstrated neuroprotective properties in models of neurodegeneration, indicating potential applications in neurobiology and the development of treatments for neurodegenerative diseases (Wellejus et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 4-(Methylthio)phenyl isothiocyanate is the respiratory system . This compound may interact with various components of the respiratory system, potentially leading to changes in respiratory function.
Mode of Action
This interaction can lead to various changes in the target, potentially affecting its function .
Biochemical Pathways
Given its potential target, it may affect pathways related to respiratory function .
Pharmacokinetics
Its physical properties such as its liquid form, refractive index, and density may influence its pharmacokinetics, including its bioavailability.
Result of Action
Given its potential target, it may cause changes in respiratory function .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, it should be used only under a chemical fume hood Additionally, it should be stored in a well-ventilated place, with the container kept tightly closed .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Cellular Effects
Isothiocyanates are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that isothiocyanates can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
1-isothiocyanato-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBAJHCAFXYWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333906 | |
| Record name | 4-(Methylthio)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15863-41-9 | |
| Record name | 4-(Methylthio)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylthio)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Methyl-N'-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide](/img/structure/B98051.png)






